Cas no 2648945-64-4 (6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile)

6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile is a fluorinated and chlorinated pyridine derivative with a nitrile functional group, offering versatile reactivity for pharmaceutical and agrochemical applications. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups at the 6-, 3-, and 5-positions respectively, enhances its utility as a key intermediate in heterocyclic synthesis. The electron-withdrawing nitrile group at the 2-position further facilitates nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks. This compound exhibits high purity and stability, ensuring reliable performance in synthetic routes. Its structural features make it particularly useful in the development of bioactive compounds, including potential drug candidates and crop protection agents.
6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile structure
2648945-64-4 structure
Product Name:6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile
CAS No:2648945-64-4
MF:C7H4ClFN2
MW:170.5714635849
MDL:MFCD34167581
CID:5465170
PubChem ID:155973010
Update Time:2025-10-30

6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile
    • Z4949489513
    • 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile
    • MDL: MFCD34167581
    • Inchi: 1S/C7H4ClFN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3
    • InChI Key: YBAWXJKVAVFFBN-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CC(=C(C#N)N=1)F

Computed Properties

  • Exact Mass: 170.0047040 g/mol
  • Monoisotopic Mass: 170.0047040 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 36.7
  • Molecular Weight: 170.57

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Additional information on 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile

Comprehensive Overview of 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile (CAS No. 2648945-64-4): Properties, Applications, and Industry Insights

6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile (CAS No. 2648945-64-4) is a high-value heterocyclic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and specialty chemicals. This pyridine derivative features a unique molecular structure combining chloro, fluoro, methyl, and cyano functional groups, making it a critical intermediate in modern synthetic chemistry. With the growing demand for fluorinated compounds and nitrile-containing building blocks, this chemical has gained significant attention in research and industrial circles.

The compound's structural attributes contribute to its reactivity and binding properties, particularly in drug discovery. Recent studies highlight its potential as a pharmacophore in developing kinase inhibitors and antimicrobial agents. The presence of both halogen substituents (chloro and fluoro) enhances its metabolic stability and lipophilicity—key factors considered when designing bioactive molecules with improved pharmacokinetic profiles. Researchers are actively exploring its utility in crop protection chemicals, where its pyridine core demonstrates excellent pest control capabilities.

From a synthetic chemistry perspective, 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile serves as a versatile chemical intermediate. Its nitrile group offers multiple transformation pathways, enabling the creation of amides, carboxylic acids, and tetrazoles—functionalities frequently sought after in medicinal chemistry. The compound's stability under various reaction conditions makes it particularly valuable for cross-coupling reactions, a hot topic in contemporary organic synthesis methodologies.

Market trends indicate rising interest in halogenated pyridines, driven by their applications in electronic materials and functional polymers. The fluorine atom in this compound contributes to enhanced material properties, aligning with industry demands for high-performance advanced materials. Furthermore, its potential use in OLED materials and liquid crystal displays has sparked innovation in material science applications.

Quality control and analytical characterization of CAS No. 2648945-64-4 remain crucial for end-users. Advanced techniques like HPLC purity analysis, mass spectrometry, and NMR spectroscopy are routinely employed to verify its chemical identity and purity. The compound typically appears as a white to off-white crystalline powder with high thermal stability, making it suitable for various industrial processes.

Environmental and regulatory aspects of 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile have become increasingly important discussion points. While not classified as hazardous under current regulations, proper handling procedures are recommended. The scientific community continues to investigate its biodegradation pathways and ecotoxicological profile to ensure sustainable use across applications.

Recent patent literature reveals growing intellectual property activity surrounding derivatives of this compound, particularly in antiviral drug development—a highly relevant field in post-pandemic research. Its structural motif appears in several experimental compounds targeting viral polymerases and proteases, demonstrating the molecule's significance in addressing global health challenges.

Supply chain dynamics for specialty chemicals like this compound have evolved significantly. Manufacturers are adopting green chemistry principles in its production, focusing on atom economy and reduced waste generation. These sustainable approaches respond to the pharmaceutical industry's increasing emphasis on environmentally friendly synthesis routes.

Looking forward, 6-Chloro-3-fluoro-5-methylpyridine-2-carbonitrile is poised to maintain its importance in chemical research and industrial applications. Its unique combination of substituents offers nearly limitless possibilities for molecular diversification, ensuring its continued relevance in developing next-generation therapeutic agents and functional materials. As synthetic methodologies advance and application areas expand, this compound will likely remain a focus of innovation across multiple scientific disciplines.

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